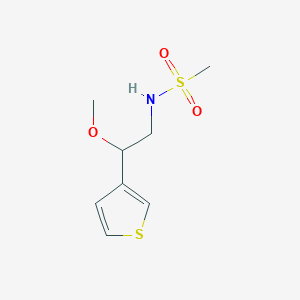

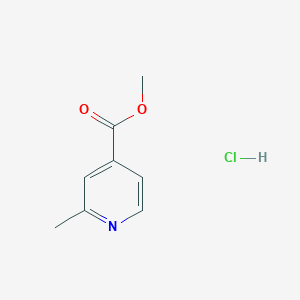

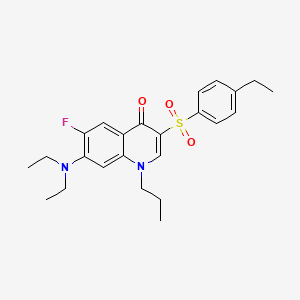

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Compound Applications

Amplification of Antibiotics

Compounds with pyridinyl and furanyl substituents have been studied for their role as amplifiers of antibiotics like phleomycin against bacterial strains such as Escherichia coli, demonstrating the potential of such molecules in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, including compounds with furanyl and pyridinyl groups, have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

DNA Interaction and Drug Design

Research into minor groove binding drugs like furamidine, which shares structural motifs with the compound of interest, suggests that these molecules can offer a basis for designing new drugs with enhanced DNA-binding affinity, potentially useful in treating various diseases (Laughton et al., 1995).

Supramolecular Chemistry and Sensing

Pyridine and furan-based bisamides have been explored as supramolecular gelators and selective sensors, showing how structural manipulation of these compounds can lead to materials with specific binding and sensing capabilities (Panja, Ghosh, & Ghosh, 2018).

Mechanism of Action

Target of Action

The primary target of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs. For instance, it can enhance the hydroxylation of cyclophosphamide and ifosphamide, which are prodrugs. This process activates these anti-cancer drugs, allowing them to exert their therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the metabolic activation of certain drugs. By enhancing the hydroxylation of cyclophosphamide and ifosphamide, the compound can potentially increase the efficacy of these anti-cancer treatments .

properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(24-16-6-3-2-4-7-16)19(22)21-13-15-9-10-17(20-12-15)18-8-5-11-23-18/h2-12,14H,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZIBXRSFZYTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=C(C=C1)C2=CC=CO2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)